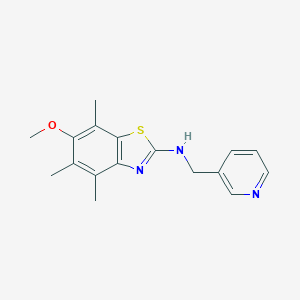
2-Benzothiazolamine, 6-methoxy-4,5,7-trimethyl-N-(3-pyridinylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzothiazolamine, 6-methoxy-4,5,7-trimethyl-N-(3-pyridinylmethyl)- is a synthetic organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a methoxy group, three methyl groups, and a pyridin-3-ylmethyl substituent, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazolamine, 6-methoxy-4,5,7-trimethyl-N-(3-pyridinylmethyl)- typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved by cyclization of an appropriate thiourea derivative with a halogenated aromatic compound under acidic conditions.
Introduction of Substituents: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents like methyl iodide and methanol in the presence of a strong base.
Attachment of the Pyridin-3-ylmethyl Group: This step may involve a nucleophilic substitution reaction where the benzothiazole core reacts with a pyridin-3-ylmethyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated or carbonyl derivatives.
Reduction: Reduction reactions could target the benzothiazole ring or the pyridin-3-ylmethyl group, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups at specific positions on the benzothiazole ring.
科学研究应用
2-Benzothiazolamine, 6-methoxy-4,5,7-trimethyl-N-(3-pyridinylmethyl)- may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may act by binding to specific proteins or enzymes, modulating their activity, or by interacting with cellular membranes. The exact molecular targets and pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
Benzothiazole: The parent compound, known for its wide range of biological activities.
6-Methoxybenzothiazole: Similar structure but lacks the additional methyl and pyridin-3-ylmethyl groups.
4,5,7-Trimethylbenzothiazole: Similar structure but lacks the methoxy and pyridin-3-ylmethyl groups.
Uniqueness
2-Benzothiazolamine, 6-methoxy-4,5,7-trimethyl-N-(3-pyridinylmethyl)- is unique due to the combination of its substituents, which may confer distinct chemical and biological properties compared to other benzothiazole derivatives.
属性
CAS 编号 |
145096-22-6 |
|---|---|
分子式 |
C17H19N3OS |
分子量 |
313.4 g/mol |
IUPAC 名称 |
6-methoxy-4,5,7-trimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C17H19N3OS/c1-10-11(2)15(21-4)12(3)16-14(10)20-17(22-16)19-9-13-6-5-7-18-8-13/h5-8H,9H2,1-4H3,(H,19,20) |
InChI 键 |
NXVVAGCCKWWDAY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CN=CC=C3)C)OC)C |
规范 SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CN=CC=C3)C)OC)C |
同义词 |
2-Benzothiazolamine, 6-methoxy-4,5,7-trimethyl-N-(3-pyridinylmethyl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















